molecular formula C11H16O B2813663 2-(2-Isopropylphenyl)ethanol CAS No. 91967-88-3

2-(2-Isopropylphenyl)ethanol

Cat. No.: B2813663
CAS No.: 91967-88-3
M. Wt: 164.248
InChI Key: CEDISSHWOIDDJR-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenyl)ethanol is a chiral aromatic ethanol derivative of interest in organic synthesis and pharmaceutical research. This compound features an ethanol group attached to an ortho-isopropyl-substituted phenyl ring, a structure that often serves as a crucial building block for the synthesis of more complex molecules . As a secondary alcohol, it can undergo standard transformations such as oxidation or esterification, while the aromatic ring is amenable to further electrophilic substitution. The ortho-isopropyl group can impart significant steric influence, which may direct the course of subsequent chemical reactions and affect the final compound's conformational properties. Researchers utilize this and structurally similar phenyl ethanol compounds as versatile intermediates in medicinal chemistry and drug discovery projects . For example, closely related amino-substituted analogs, such as (S)-2-Amino-2-(2-isopropylphenyl)ethanol, are recognized as valuable chiral building blocks . All chemical information and structure representations are provided for research purposes. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDISSHWOIDDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91967-88-3
Record name 2-Isopropylphenethyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

2-(2-Isopropylphenyl)ethanol is an aromatic alcohol with the chemical formula C₁₁H₁₆O. Its structure consists of an ethanol group attached to a benzene ring, which is substituted with an isopropyl group at the ortho position. The presence of the hydroxyl group, the aromatic ring, and the bulky, lipophilic isopropyl group dictates its physicochemical behavior, influencing its potential as a synthetic intermediate or a pharmacologically active agent. Due to the limited availability of published data, a predictive approach, grounded in the known properties of analogous molecules, is essential for its initial characterization.

Molecular Structure:

Caption: Chemical structure of 2-(2-Isopropylphenyl)ethanol.

Predicted Physicochemical Properties

The following properties are predicted based on structure-activity relationships and comparison with analogous compounds such as 2-phenylethanol and isopropylbenzene.

Physical State and Appearance

It is predicted that 2-(2-isopropylphenyl)ethanol will be a colorless to pale yellow liquid at room temperature, likely with a characteristic aromatic odor.

Predicted Boiling and Melting Points

The boiling point is expected to be higher than that of 2-phenylethanol (219-221 °C) due to the increased molecular weight and van der Waals forces from the isopropyl group.[1][2] The melting point is predicted to be low, likely below 0 °C, similar to 2-phenylethanol (-27 °C).[1]

Predicted Solubility

The presence of the hydroxyl group suggests some solubility in polar solvents like water and alcohols through hydrogen bonding.[3] However, the bulky and nonpolar isopropylphenyl group will likely render it only slightly soluble in water, while being miscible with many organic solvents.[1][4]

Table 1: Summary of Predicted and Comparative Physicochemical Properties
PropertyPredicted Value for 2-(2-Isopropylphenyl)ethanol2-Phenylethanol (for comparison)Rationale for Prediction
Molecular Formula C₁₁H₁₆OC₈H₁₀OBased on chemical structure.
Molecular Weight 164.24 g/mol 122.16 g/mol [5][6]Calculated from the molecular formula.
Physical State LiquidColorless viscous liquid[4]The addition of the isopropyl group is unlikely to induce crystallization at room temperature.
Boiling Point > 220 °C219-221 °C[1][2]Increased molecular weight and van der Waals forces.
Melting Point < 0 °C-27 °C[1]The bulky isopropyl group may disrupt crystal lattice formation, further lowering the melting point.
Water Solubility Slightly soluble2 g/100 mL[1]The larger hydrophobic isopropylphenyl group will decrease water solubility compared to 2-phenylethanol.
logP > 1.361.36[6]The addition of the lipophilic isopropyl group will increase the partition coefficient.

Experimental Determination of Physicochemical Properties

To validate the predicted values, the following standard experimental protocols are recommended.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[7][8][9][10]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[9]

Protocol:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount (2-3 mL) of 2-(2-isopropylphenyl)ethanol into a small test tube.

  • Place the sealed capillary tube (sealed end up) inside the test tube.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in a heating bath (e.g., paraffin oil).

  • Heat the bath slowly and stir to ensure even temperature distribution.

  • Observe the capillary. The temperature at which a steady stream of bubbles emerges from the capillary tip is the boiling point.[7]

G A Seal Capillary Tube C Insert Capillary into Test Tube A->C B Add Sample to Test Tube B->C D Assemble Apparatus (Test Tube, Thermometer) C->D E Immerse in Heating Bath D->E F Heat Slowly and Stir E->F G Observe for Continuous Bubbles F->G H Record Temperature (Boiling Point) G->H

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point (for solid derivatives)

While 2-(2-isopropylphenyl)ethanol is predicted to be a liquid, this protocol is crucial for characterizing any solid derivatives.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.[11][12][13] Impurities typically depress the melting point and broaden the melting range.[13]

Protocol:

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.[14]

  • Heat the sample, initially at a moderate rate, then slowly (1-2 °C per minute) as the expected melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.[11]

G A Powder Solid Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Moderate Rate Initially C->D E Heat Slowly Near Expected Melting Point D->E F Record Temperature of First Liquefaction E->F G Record Temperature of Complete Liquefaction F->G H Report Melting Range G->H

Caption: Workflow for Melting Point Determination.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[15]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured.[15]

Protocol:

  • Add an excess amount of 2-(2-isopropylphenyl)ethanol to a known volume of the solvent (e.g., water) in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Allow the undissolved portion to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or chromatography).

  • Calculate the solubility in units such as mg/mL or mol/L.

G A Add Excess Solute to Solvent B Seal and Agitate at Constant Temperature A->B C Allow Undissolved Solute to Settle B->C D Withdraw Supernatant C->D E Analyze Solute Concentration D->E F Calculate Solubility E->F

Sources

Theoretical calculations of 2-(2-Isopropylphenyl)ethanol molecular orbitals

Author: BenchChem Technical Support Team. Date: February 2026

Computational Characterization of 2-(2-Isopropylphenyl)ethanol: A Guide to Molecular Orbital Analysis

Executive Summary & Theoretical Basis

2-(2-Isopropylphenyl)ethanol (CAS: 64001-15-6) presents a unique challenge in computational chemistry due to the steric interplay between the bulky ortho-isopropyl group and the flexible hydroxyethyl chain. Unlike simple phenethyl alcohol, the isopropyl substituent at the C2 position introduces significant steric hindrance, restricting rotation around the


 bond and altering the potential for intramolecular hydrogen bonding (OH···

vs. OH···steric clash).

This guide outlines a rigorous protocol for the theoretical calculation of its molecular orbitals (MOs) using Density Functional Theory (DFT). The focus is on deriving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity, stability, and spectroscopic properties.

Computational Methodology (Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is based on established benchmarks for ortho-substituted aromatics [1][2].

Software & Functional Selection
  • Software: Gaussian 16 / ORCA 5.0 (recommended for efficiency).

  • Method: DFT (Density Functional Theory).[1][2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thermochemistry.

    • Expert Insight: For higher accuracy regarding non-covalent interactions (like the OH···

      
       interaction), use wB97X-D  (dispersion-corrected) to prevent artificial repulsion errors common in B3LYP.
      
  • Basis Set: 6-311++G(d,p) .

    • Reasoning: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the oxygen atom, while polarization functions (d,p) account for the anisotropy of the aromatic ring.

The Computational Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the experiment, ensuring self-validation at every step.

G cluster_outputs Post-Processing Start Input Structure (2-(2-Isopropylphenyl)ethanol) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Calculation (Hessian Matrix) GeomOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision ReOpt Perturb Geometry & Re-Optimize Decision->ReOpt Yes (< 0) Analysis Single Point Energy & Wavefunction Analysis Decision->Analysis No (Minima) ReOpt->GeomOpt MOs FMO Analysis (HOMO/LUMO) Analysis->MOs MEP MEP Mapping (Electrostatic Potential) Analysis->MEP NBO NBO Analysis (Hyperconjugation) Analysis->NBO

Figure 1: Self-validating computational workflow. The frequency check is a critical control point to ensure the structure is at a true local minimum.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the primary descriptors of chemical reactivity. For 2-(2-Isopropylphenyl)ethanol, the distribution of these orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack.

Orbital Characterization
  • HOMO (Highest Occupied MO): Typically localized on the aromatic ring and the oxygen lone pairs. It represents the molecule's ability to donate electrons (nucleophilicity).

  • LUMO (Lowest Unoccupied MO): Usually predominantly anti-bonding

    
     character on the benzene ring. It represents the ability to accept electrons (electrophilicity).
    
Quantitative Reactivity Descriptors

Using Koopmans' theorem approximation, we derive global reactivity indices from the orbital energies (


 and 

).
DescriptorSymbolFormulaPhysical Significance
Energy Gap


Determines chemical stability. A large gap implies high stability (hard molecule); a small gap implies high reactivity (soft molecule).
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer.
Chemical Softness


Ease of polarization.
Electronegativity


Power to attract electrons.
Electrophilicity Index


Global electrophilic power (where

).

Structural & Electronic Insights

The Ortho-Effect & Conformational Locking

In 2-(2-Isopropylphenyl)ethanol, the isopropyl group (


) is bulky.
  • Prediction: The theoretical calculation will likely show a twisted conformation where the ethanol side chain rotates out of the ring plane to avoid the isopropyl group.

  • Validation: Compare the dihedral angle

    
     against unsubstituted phenethyl alcohol. A deviation >15° confirms steric strain.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting drug-receptor binding.

  • Red Regions (Negative Potential): Localized over the Oxygen atom (H-bond acceptor) and the

    
    -system of the ring.
    
  • Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (H-bond donor) and the isopropyl hydrogens.

Reactivity Logic Diagram

Reactivity HOMO HOMO Energy (Donor) Gap Band Gap (ΔE) HOMO->Gap LUMO LUMO Energy (Acceptor) LUMO->Gap Stability Kinetic Stability Gap->Stability Large Gap Reactivity Chemical Reactivity Gap->Reactivity Small Gap

Figure 2: Relationship between FMO energies and chemical stability.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Mishra, S. S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate.[8] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Isopropylphenyl)ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Phenylpropanoid Synthesis

The synthesis of 2-phenylethanol and its derivatives is a cornerstone in the fields of fragrance, pharmaceuticals, and materials science. Among the myriad of synthetic strategies, the Grignard reaction stands out for its reliability and versatility in forming carbon-carbon bonds. This document provides a detailed protocol for the synthesis of a specific substituted phenylethanol, 2-(2-isopropylphenyl)ethanol, a molecule of interest for its potential applications in drug discovery and fine chemical synthesis.

The chosen synthetic route involves a two-step process. First, the formation of a Grignard reagent, 2-isopropylphenylmagnesium bromide, from 2-bromo-isopropylbenzene. Second, the nucleophilic attack of this Grignard reagent on ethylene oxide, followed by an acidic workup to yield the target primary alcohol. This protocol is designed to be a self-validating system, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Scheme

Step 1: Formation of 2-isopropylphenylmagnesium bromide

(Self-generated image, no citation needed)

Step 2: Reaction with Ethylene Oxide and Workup

(Self-generated image, no citation needed)

Causality of Experimental Choices

The success of a Grignard reaction hinges on the meticulous exclusion of water. Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic solvents like water.[1][2] Therefore, all glassware must be rigorously dried, and anhydrous solvents are paramount. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as their ether oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent.[3]

The reaction with ethylene oxide proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the strained epoxide ring.[3] This ring-opening reaction results in a two-carbon extension of the Grignard reagent's alkyl/aryl group, leading to a primary alcohol upon protonation.[1]

Detailed Experimental Protocol

Materials and Equipment
Reagent/EquipmentPurpose
2-bromo-isopropylbenzeneStarting material for Grignard reagent
Magnesium turningsTo react with the aryl halide
Anhydrous diethyl etherSolvent for the reaction
Iodine crystalTo initiate the Grignard reaction
Ethylene oxide (as a solution in an appropriate solvent or condensed gas)Electrophile for the Grignard reagent
Saturated aqueous ammonium chloride (NH₄Cl)For quenching the reaction
Anhydrous magnesium sulfate (MgSO₄)For drying the organic layer
Round-bottom flasksReaction vessels
Reflux condenserTo prevent solvent loss
Addition funnelFor controlled addition of reagents
Magnetic stirrer and stir barFor efficient mixing
Inert gas supply (Nitrogen or Argon)To maintain anhydrous conditions
Ice bathFor temperature control
Step-by-Step Methodology

Part 1: Synthesis of 2-isopropylphenylmagnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. In the addition funnel, prepare a solution of 2-bromo-isopropylbenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromo-isopropylbenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle reflux), add a single crystal of iodine.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromo-isopropylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Ethylene Oxide and Work-up

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Ethylene Oxide: Slowly introduce ethylene oxide (1.1 equivalents) into the cooled Grignard solution. This can be done by bubbling ethylene oxide gas through the solution or by the dropwise addition of a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Completion: After the addition of ethylene oxide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification of 2-(2-Isopropylphenyl)ethanol

The crude product can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: This is often the preferred method for purifying liquid alcohols. The crude oil is distilled under reduced pressure to separate the desired product from non-volatile impurities and any remaining starting materials.[4]

  • Column Chromatography: For smaller scale reactions or if distillation is not feasible, purification can be achieved using silica gel column chromatography. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the more polar alcohol product.[5]

Characterization

The identity and purity of the synthesized 2-(2-isopropylphenyl)ethanol can be confirmed by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.[8][9][10][11]

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Safety Precautions

  • Grignard Reagents: Are highly flammable and react violently with water. All operations must be conducted under anhydrous conditions and in a well-ventilated fume hood.[1]

  • Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby.

  • Ethylene Oxide: Is a toxic and flammable gas. It should be handled with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Workflow Diagram

Grignard_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 2-bromo-isopropylbenzene + Mg Turnings + Anhydrous Ether initiation Initiation (Iodine crystal) reagents->initiation Add small portion setup Dry Glassware Setup (Inert Atmosphere) setup->initiation formation Grignard Formation (Reflux) initiation->formation Dropwise addition addition Ethylene Oxide Addition (<10°C) formation->addition Cool to 0°C stirring Reaction Stirring (Room Temp) addition->stirring Warm to RT quench Quench (aq. NH4Cl) stirring->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (MgSO4) extract->dry evaporate Solvent Removal dry->evaporate purify Purification (Distillation/Chromatography) evaporate->purify product 2-(2-Isopropylphenyl)ethanol purify->product analysis Characterization (GC-MS, NMR, IR) product->analysis

Sources

GC-MS method for the quantification of 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of 2-(2-Isopropylphenyl)ethanol via GC-MS

Introduction & Scientific Rationale

The quantification of 2-(2-Isopropylphenyl)ethanol (CAS: 6386-20-5, also known as o-Cymen-7-ol) is a critical analytical requirement in two distinct fields: the monitoring of trace impurities in the industrial synthesis of Cumene and Betaxolol precursors, and the quality control of floral fragrance formulations.

Structurally, the molecule presents a steric challenge due to the ortho-isopropyl group, which influences both its chromatographic retention and mass spectral fragmentation. Unlike its para-isomer, the ortho substitution creates a "crowded" electronic environment that promotes specific rearrangement ions in the mass source.

Analytical Challenges:

  • Peak Tailing: The free hydroxyl group (-OH) interacts strongly with active silanol sites in GC liners and columns, leading to tailing.

  • Isomeric Resolution: It must be chromatographically resolved from p-cymene-2-ethanol and unsubstituted phenethyl alcohol.

  • Matrix Interference: In synthesis reaction mixtures, the presence of high-concentration precursors (e.g., cumene, benzene) requires a robust selective ion monitoring (SIM) method.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: 2-(2-Isopropylphenyl)ethanol (>98% purity).

  • Internal Standard (ISTD): 2-Phenylethanol-d5 or 1-Octanol (if deuterated analog is unavailable). Rationale: The ISTD must mimic the alcoholic functionality to compensate for injection port discrimination.

  • Solvent: Dichloromethane (DCM) for extraction; Ethyl Acetate for direct dilution.

Sample Preparation Workflow

Method A: Trace Impurity in Aqueous/Reaction Matrix (LLE)

  • Aliquot: Transfer 1.0 mL of sample into a 5 mL centrifuge tube.

  • Spike: Add 50 µL of ISTD solution (100 µg/mL).

  • Extract: Add 1.0 mL of Dichloromethane (DCM). Vortex vigorously for 60 seconds.

  • Separate: Centrifuge at 3000 RPM for 5 minutes.

  • Dry: Transfer the lower organic layer to a vial containing anhydrous Na₂SO₄.

  • Inject: Transfer supernatant to a GC vial with a splitless liner.

Method B: Fragrance Concentrate (Direct Dilution)

  • Dilute: Dilute 50 mg of oil in 10 mL of Ethyl Acetate.

  • Filter: Pass through a 0.2 µm PTFE syringe filter.

  • Inject: Use a high split ratio (50:1) to prevent column overload.

GC-MS Configuration
ParameterSettingRationale
System Agilent 8890 GC / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm)Critical: The polar PEG phase deactivates the -OH group, ensuring sharp peaks and separating the ortho isomer from non-polar aromatics.
Inlet Split/Splitless, 250°CHigh temp ensures rapid volatilization of the alcohol.
Liner Ultra Inert Splitless with Glass WoolGlass wool traps non-volatiles; UI deactivation prevents -OH adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp separates isomers; high final temp elutes heavy dimers.
Transfer Line 250°CPrevents condensation before the source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM Mode (See Table Below)Maximizes sensitivity for trace quantification.

Mass Spectrometry & Mechanism

To quantify this molecule accurately, one must understand its fragmentation. The ortho-isopropyl group facilitates a unique fragmentation pathway compared to standard phenethyl alcohol.

Fragmentation Pathway (Graphviz)

Fragmentation M_Ion Molecular Ion (M+) m/z 164 (C11H16O) M_H2O [M - H2O]+ m/z 146 (Styrene Derivative) M_Ion->M_H2O - H2O (18 Da) M_CH2OH [M - CH2OH]+ (Base Peak) m/z 133 (o-Isopropylbenzyl Cation) M_Ion->M_CH2OH - CH2OH (31 Da) Alpha Cleavage Tropylium Tropylium Rearrangement m/z 91 (C7H7+) M_H2O->Tropylium Fragmentation M_CH2OH->Tropylium - C3H6 (Propene) Rearrangement

Figure 1: Proposed EI fragmentation pathway for 2-(2-Isopropylphenyl)ethanol. The formation of the o-isopropylbenzyl cation (m/z 133) is the dominant mechanism.

SIM Parameters for Quantification
Ion Typem/zDwell (ms)Purpose
Target 133.1 50Quantifier. The stable benzylic cation formed by loss of the hydroxymethyl group.
Qualifier 1 146.150Confirmation (Loss of water).
Qualifier 2 164.150Molecular ion (Weak, but specific).
Qualifier 3 91.150General aromatic fragment (Non-specific, check for interference).

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following criteria based on ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.1 ppm to 100 ppm.

  • Criterion: R² > 0.995.[1]

  • Procedure: Prepare 6 calibration points (0.1, 0.5, 1, 10, 50, 100 ppm) in DCM. Plot the ratio of Area (133) / Area (ISTD) vs. Concentration.

Precision & Accuracy
  • Spike Recovery: Spike a blank matrix (e.g., water or hexane) at 10 ppm.

  • Acceptance: Recovery must be 85–115%.

  • RSD: < 5% for n=6 injections.

System Suitability Test (SST)

Before every run, inject a 5 ppm standard.

  • Tailing Factor: Must be < 1.5 (Indicates clean liner/column).

  • S/N Ratio: > 100:1 for m/z 133.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active silanols in liner or column.Replace liner with Ultra Inert type; trim 10cm from column inlet.
Low Sensitivity Source contamination or split ratio too high.Clean ion source; switch to Splitless mode for trace analysis.
Ghost Peaks Carryover from high-conc samples.Run a solvent blank (DCM) between samples; increase final bake-out temp to 250°C.
m/z 133 Ratio Shift Co-elution with matrix hydrocarbon.Check m/z 146/133 ratio. If deviant >20%, reduce oven ramp rate to 5°C/min.

References

  • FDA . (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. U.S. Food and Drug Administration. Link

  • MassBank . (2008).[2] Mass Spectrum of 2-Phenylethanol (Analogue Reference). MassBank Europe.[2] Link

  • Shimadzu . (2020). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu Application News. Link

  • PubChem . (2025).[3] Compound Summary: 2-(5-Isopropyl-2-methylphenyl)ethanol (Structural Isomer). National Library of Medicine. Link[3]

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Application Notes & Protocols: Leveraging 2-(2-Isopropylphenyl)ethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Phenylethanol

2-(2-Isopropylphenyl)ethanol is an aromatic alcohol that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a primary alcohol group attached to an ethyl chain on a benzene ring substituted with a sterically bulky isopropyl group at the ortho position, offers a unique combination of reactivity and structural influence. The primary alcohol is a gateway to a multitude of functional group transformations, while the substituted aromatic ring provides a scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of the key synthetic transformations of 2-(2-isopropylphenyl)ethanol. It is designed for researchers, chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-tested protocols for its application. The methodologies described herein are designed to be robust and reproducible, forming a foundational toolkit for leveraging this building block in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials.

Chapter 1: Oxidation Pathways—Accessing Aldehydes and Carboxylic Acids

The primary alcohol moiety of 2-(2-isopropylphenyl)ethanol is readily oxidized to afford either the corresponding aldehyde, 2-(2-isopropylphenyl)acetaldehyde, or the carboxylic acid, 2-(2-isopropylphenyl)acetic acid. The choice of oxidant and reaction conditions dictates the outcome, allowing for selective access to either functional group.

Controlled Oxidation to 2-(2-isopropylphenyl)acetaldehyde

Synthesizing the aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are ideal for this transformation. The protocol below details a Swern oxidation, which is highly effective and avoids the use of heavy metals.

Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction is run at a very low temperature (-78 °C) to ensure the stability of the key intermediate, the alkoxysulfonium salt, thereby preventing side reactions and ensuring high selectivity for the aldehyde. Triethylamine (TEA), a hindered base, is used to deprotonate the intermediate, inducing the elimination that forms the aldehyde and dimethyl sulfide.

Protocol 1: Swern Oxidation of 2-(2-Isopropylphenyl)ethanol

Objective: To synthesize 2-(2-isopropylphenyl)acetaldehyde.

Materials:

  • 2-(2-Isopropylphenyl)ethanol

  • Oxalyl chloride (2.0 M solution in Dichloromethane)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Activation: Add anhydrous DCM (100 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.2 equivalents) via syringe, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve 2-(2-isopropylphenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution over 20 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 45 minutes.

  • Quenching: Slowly add triethylamine (5.0 equivalents) to the flask. The mixture may become thick. Continue stirring for 20 minutes, then allow the flask to warm to room temperature.

  • Work-up: Add water (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate).

Data Summary Table:

ParameterValue
Starting Material2-(2-Isopropylphenyl)ethanol
Product2-(2-isopropylphenyl)acetaldehyde
Typical Yield85-95%
Purity (post-chromatography)>98%
Analytical Data (¹H NMR)δ ~9.8 (s, 1H, -CHO)

Workflow Diagram:

Swern_Oxidation cluster_setup Reaction Setup cluster_reaction Core Reaction (-78 °C) cluster_workup Work-up & Purification Start 2-(2-Isopropylphenyl)ethanol in DCM Addition Add Alcohol Solution Start->Addition Reagents Oxalyl Chloride, DMSO, TEA Activation Activate DMSO with Oxalyl Chloride Reagents->Activation Activation->Addition Stirring Stir for 45 min Addition->Stirring Quench Add TEA, warm to RT Stirring->Quench Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Aldehyde Purify->Product caption Swern Oxidation Workflow

Swern Oxidation Workflow
Vigorous Oxidation to 2-(2-isopropylphenyl)acetic Acid

To obtain the carboxylic acid, a stronger oxidizing agent is required. Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a classic and effective method for converting primary alcohols directly to carboxylic acids.

Causality of Experimental Choices: Jones reagent is a powerful, non-selective oxidant. The reaction proceeds through an intermediate aldehyde which is rapidly hydrated in the aqueous acidic medium and then further oxidized to the carboxylic acid. The use of acetone as a co-solvent helps to solubilize the organic starting material in the aqueous environment.

Protocol 2: Jones Oxidation of 2-(2-Isopropylphenyl)ethanol

Objective: To synthesize 2-(2-isopropylphenyl)acetic acid.

Materials:

  • 2-(2-Isopropylphenyl)ethanol

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

  • Acetone

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃)

  • Anhydrous MgSO₄

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-isopropylphenyl)ethanol (1.0 equivalent) in acetone (50 mL). Cool the flask in an ice bath.

  • Oxidation: Add Jones reagent dropwise from the dropping funnel. The color of the solution will change from orange-red to green. Monitor the reaction by TLC. Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quenching: Cool the mixture in an ice bath again and quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.

  • Work-up: Remove most of the acetone under reduced pressure. Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like heptane.

Data Summary Table:

ParameterValue
Starting Material2-(2-Isopropylphenyl)ethanol
Product2-(2-isopropylphenyl)acetic acid[1]
Typical Yield75-85%
Purity (post-recrystallization)>99%
Analytical Data (IR)Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹)

Chapter 2: Formation of Esters and Ethers

The hydroxyl group is a prime site for forming C-O bonds, leading to two important classes of compounds: esters and ethers.

Fischer Esterification

The classic acid-catalyzed reaction between an alcohol and a carboxylic acid is a reliable method for ester synthesis.[2][3][4]

Causality of Experimental Choices: Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the product, an excess of one reactant (typically the more available one, alcohol or acid) is used, or water is removed as it is formed (e.g., using a Dean-Stark apparatus). A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Protocol 3: Synthesis of Ethyl 2-(2-isopropylphenyl)acetate

Objective: To synthesize an ester via Fischer Esterification.

Procedure:

  • Setup: Combine 2-(2-isopropylphenyl)ethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (3-4 drops) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and carefully pour it into a separatory funnel containing a saturated NaHCO₃ solution (50 mL) to neutralize the excess acid.

  • Isolation: Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by vacuum distillation.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5]

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is needed to quantitatively deprotonate the primary alcohol to form the sodium alkoxide. The subsequent reaction is a standard Sₙ2 displacement. A polar aprotic solvent like THF is used to dissolve the alkoxide and facilitate the nucleophilic attack.

Protocol 4: Synthesis of 1-(2-ethoxyethyl)-2-isopropylbenzene

Objective: To synthesize an ether via Williamson Ether Synthesis.

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF (30 mL).

  • Alkoxide Formation: Dissolve 2-(2-isopropylphenyl)ethanol (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the solution and heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the product with diethyl ether (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Chapter 3: Elimination and Dehydration Reactions

Acid-catalyzed dehydration of 2-(2-isopropylphenyl)ethanol leads to the formation of 1-ethenyl-2-isopropylbenzene, a substituted styrene monomer.[6][7]

Causality of Experimental Choices: Strong, non-nucleophilic acids like sulfuric or phosphoric acid are used to protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination can proceed via an E1 or E2 mechanism depending on the substrate and conditions.[7] For a primary alcohol, an E2-like mechanism is often favored at higher temperatures.[6]

Protocol 5: Acid-Catalyzed Dehydration

Objective: To synthesize 1-ethenyl-2-isopropylbenzene.

Procedure:

  • Setup: Place 2-(2-isopropylphenyl)ethanol into a distillation apparatus with a dropping funnel.

  • Reaction: Heat the alcohol to 170-180 °C. Add concentrated sulfuric acid dropwise. The alkene product, being volatile, will distill as it is formed.

  • Purification: Collect the distillate. Wash it with dilute NaOH solution to remove any acidic impurities, followed by water. Dry the organic layer over anhydrous CaCl₂ and redistill to obtain the pure alkene.

Reaction Scheme Diagram:

Acid-catalyzed dehydration to form an alkene.

References

  • Biotechnological 2-Phenylethanol Production: Recent Developments - PMC. (n.d.).
  • Process for the preparation of 2-phenyl ethanol - Google Patents. (n.d.).
  • Heterogeneous Reactive Extraction for Isopropyl Alcohol Liquid Phase Synthesis: Microkinetics and Equilibria | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • IPA AND ETHANOL IN PHARMACEUTICALS – WHICH IS THE RIGHT CHOICE? - SePro. (2025, May 28). Retrieved February 4, 2026, from [Link]

  • Method for synthesizing 2-alkylphenylacetonitrile - Google Patents. (n.d.).
  • Separation of ethanol from isopropanol by azeotropic distillation - Google Patents. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. - ResearchGate. (2025, August 7). Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate - MDPI. (2023, May 17). Retrieved February 4, 2026, from [Link]

  • Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3. (2025, August 5). Retrieved February 4, 2026, from [Link]

  • 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Secondary Alcohols as Rechargeable Electrofuels: Electrooxidation of 2-Propanol at Pt Electrodes - JuSER. (n.d.). Retrieved February 4, 2026, from [Link]

  • Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques - MDPI. (2023, August 11). Retrieved February 4, 2026, from [Link]

  • dehydration of alcohols - Chemguide. (n.d.). Retrieved February 4, 2026, from [Link]

  • The preparation method and device of 2- isopropyl -2- adamantanol (methyl) acrylate - Google Patents. (n.d.).
  • Ethanol Electro-Oxidation on Catalysts with S-ZrO 2 -Decorated Graphene as Support in Fuel Cell Applications - MDPI. (2022, September 24). Retrieved February 4, 2026, from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process for preparing phenyl-acetic acid esters - Google Patents. (n.d.).
  • Draw the products of the following intramolecular reactions:e. | Study Prep in Pearson+. (2024, March 21). Retrieved February 4, 2026, from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - ResearchGate. (2024, April 9). Retrieved February 4, 2026, from [Link]

  • Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. (n.d.). Retrieved February 4, 2026, from [Link]

  • 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube. (2015, April 2). Retrieved February 4, 2026, from [Link]

  • 13.3: Reactions that Form Alcohols - Chemistry LibreTexts. (2016, February 28). Retrieved February 4, 2026, from [Link]

  • Dehydration of Alcohols (Elimination, Forms Alkenes) - YouTube. (2023, January 18). Retrieved February 4, 2026, from [Link]

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. (n.d.).
  • Process for the etherification of phenols - Google Patents. (n.d.).
  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pervaporation Dehydration of Aqueous Ethanol and Isopropanol Mixtures through Alginate/Chitosan Two Ply Composite Membranes Supported by Poly(vinylidene fluoride) Porous Membrane - ResearchGate. (2025, August 10). Retrieved February 4, 2026, from [Link]

  • Dehydration of Alcohols - GCSE Separate Chemistry 1-9 - YouTube. (2021, February 2). Retrieved February 4, 2026, from [Link]

  • Etherification of Ethanol and iso-Propanol with iso-Butylene Over Sulfonic Resin Catalysts of Various Morphology | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022, September 14). Retrieved February 4, 2026, from [Link]

  • (PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. (2023, March 10). Retrieved February 4, 2026, from [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Efficiency Esterification Strategies for Sterically Modulated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the protocol for the esterification of 2-(2-Isopropylphenyl)ethanol , a primary alcohol characterized by significant lipophilicity and distal steric hindrance. While the hydroxyl group is primary (located on the ethyl chain), the ortho-isopropyl moiety on the phenyl ring introduces conformational constraints and solubility characteristics that distinguish it from simple phenethyl alcohol.

Substrate Profile[1][2][3][4]
  • Compound: 2-(2-Isopropylphenyl)ethanol

  • Key Feature: Primary alcohol with ortho-alkyl aryl substitution.

  • Reactivity Challenge: The steric bulk of the isopropyl group is two carbons removed from the reaction center. While it does not block nucleophilic attack, it necessitates specific solvent choices (e.g., DCM or Toluene over Methanol) to ensure solubility of the lipophilic substrate and the resulting ester.

  • Application: Synthesis of fragrance ingredients, prodrug intermediates, and functionalized materials.

Strategic Methodology Selection

To ensure high yield and purity, we present two distinct protocols. The choice depends on the acyl donor (the acid component).

FeatureMethod A: Acyl Chloride / Anhydride Method B: Steglich Esterification
Acyl Donor Acid Chlorides (

) or Anhydrides
Free Carboxylic Acids (

)
Reactivity Aggressive; Kinetic control.Mild; Thermodynamic control driven by coupling agent.
By-products Pyridinium salts (easy wash).Dicyclohexylurea (DCU) (requires filtration).
Use Case Acetates, Benzoates, simple esters.[1]Complex acids, amino acids, thermally sensitive substrates.[2]

Workflow Visualization

The following decision tree outlines the operational logic for selecting the correct protocol and executing the workflow.

EsterificationWorkflow Start Start: 2-(2-Isopropylphenyl)ethanol CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Decision Is the Acid Simple/Stable? CheckAcid->Decision MethodA Method A: Acyl Chloride/Anhydride (Base-Catalyzed) Decision->MethodA Yes (e.g., Acetyl Chloride) MethodB Method B: Steglich Coupling (DCC/DMAP) Decision->MethodB No (e.g., Complex Drug/Amino Acid) ProcessA Reagents: R-COCl + Pyridine + DMAP Solvent: DCM (Anhydrous) Temp: 0°C -> RT MethodA->ProcessA ProcessB Reagents: R-COOH + DCC + DMAP Solvent: DCM (Anhydrous) Temp: 0°C (Critical) MethodB->ProcessB WorkupA Workup: Acid Wash (1M HCl) removes Pyridine ProcessA->WorkupA WorkupB Workup: Filter DCU Precipitate then Acid Wash ProcessB->WorkupB QC QC: 1H NMR / GC-MS Check shift of -CH2-O- protons WorkupA->QC WorkupB->QC

Figure 1: Decision matrix for esterification protocols based on acyl donor stability.

Detailed Protocols

Method A: Nucleophilic Substitution (Acyl Chloride/Anhydride)

Best for: Synthesis of Acetates, Propionates, and Benzoates.

Mechanism: This reaction relies on the formation of a highly reactive


-acylpyridinium intermediate. The addition of DMAP (4-Dimethylaminopyridine)  is critical; it acts as a "hyper-nucleophile," attacking the acyl chloride 10^4 times faster than the alcohol, forming a tightly bound ion pair that rapidly transfers the acyl group to the alcohol.

Reagents:

  • Substrate: 2-(2-Isopropylphenyl)ethanol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride or Acetyl Chloride (1.2 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-(2-Isopropylphenyl)ethanol in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (or Pyridine) and DMAP. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the Acyl Chloride/Anhydride. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Add saturated

    
     solution to quench excess anhydride.
    
  • Workup:

    • Separate organic layer.[3]

    • Wash with 1M HCl (to remove residual pyridine/DMAP).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Steglich Esterification

Best for: Coupling with acid-sensitive or high-molecular-weight carboxylic acids.

Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an


-acylisourea.[4] DMAP prevents the rearrangement of this intermediate into an unreactive 

-acylurea and facilitates the transfer to the alcohol.[1]

Reagents:

  • Substrate: 2-(2-Isopropylphenyl)ethanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (1.1 – 1.2 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: DCM (Anhydrous).

Step-by-Step Protocol:

  • Preparation: Dissolve the Carboxylic Acid and 2-(2-Isopropylphenyl)ethanol in anhydrous DCM under

    
    .
    
  • Catalyst: Add DMAP.[5][2][6][7][8]

  • Activation (Critical Step): Cool the solution to 0°C . Add DCC (dissolved in minimal DCM) dropwise.

    • Why 0°C? To prevent the formation of the

      
      -acylurea side product.[1]
      
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT overnight.

  • Filtration: A white precipitate (DCU - Dicyclohexylurea) will form. Filter this off through a Celite pad.

  • Workup: Wash the filtrate with 0.5M HCl, saturated

    
    , and brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea.

Mechanistic Visualization (Steglich/DMAP)

Understanding the role of DMAP is vital for troubleshooting low yields.

DMAP_Mechanism DCC_Acid Acid + DCC (Activation) IsoUrea O-Acylisourea (Unstable Intermediate) DCC_Acid->IsoUrea DMAP_Attack DMAP Attack IsoUrea->DMAP_Attack SideReaction N-Acylurea (Dead End Side Product) IsoUrea->SideReaction Slow (No DMAP) AcylPyridinium N-Acylpyridinium Ion (Activated Electrophile) DMAP_Attack->AcylPyridinium Fast Product Final Ester + DCU AcylPyridinium->Product + Alcohol Alcohol 2-(2-Isopropylphenyl)ethanol (Nucleophile) Alcohol->Product

Figure 2: The catalytic cycle of DMAP preventing side-product formation.

Process Control & Troubleshooting

Quality Control (QC) Markers
  • TLC: The ester will have a significantly higher

    
     value than the starting alcohol due to the loss of the H-bond donor.
    
  • 1H NMR: Look for the methylene protons (

    
    ) adjacent to the oxygen.
    
    • Starting Material: ~3.8 ppm.

    • Product (Ester): Shifts downfield to ~4.2 – 4.4 ppm.

  • IR Spectroscopy: Appearance of the Carbonyl stretch (

    
    ) at ~1735–1750 cm⁻¹.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Wet solvent (hydrolysis of reagent).Distill DCM over

or use molecular sieves.
Incomplete Reaction Steric hindrance of the acid partner.[1]Increase DMAP to 0.2 equiv; Reflux (Method A only).
Precipitate in Method A Pyridinium salts.Normal. Dissolves during aqueous workup.
Urea Contamination (Method B) DCU solubility.Cool reaction mixture to -20°C before filtration to crash out DCU.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7][8] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • General Esterification Protocols: Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

  • Substrate Data: PubChem. (n.d.). 2-(2-Isopropylphenyl)ethanol Compound Summary. Link

Sources

Synthesis and Evaluation of 2-(2-Isopropylphenyl)ethanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Phenylethanols

2-Phenylethanol and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These molecules are not only important components of natural fragrances but also exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.[1] The structural versatility of the phenylethanol scaffold allows for the introduction of various substituents on the aromatic ring, providing a powerful tool to modulate their physicochemical properties and biological efficacy.

Of particular interest is the synthesis of ortho-alkyl substituted 2-phenylethanol derivatives, such as 2-(2-isopropylphenyl)ethanol. The introduction of an isopropyl group at the ortho position can significantly influence the molecule's conformation and lipophilicity, which in turn may enhance its interaction with biological targets and improve its therapeutic potential. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-isopropylphenyl)ethanol, along with protocols for evaluating its potential biological activities. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into this promising class of compounds.

Strategic Approach to Synthesis: The Grignard Reaction

The synthesis of 2-(2-isopropylphenyl)ethanol can be efficiently achieved through a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds.[2][3] This strategy involves the reaction of a Grignard reagent, in this case, 2-isopropylphenylmagnesium bromide, with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the epoxide and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, 2-(2-isopropylphenyl)ethanol.

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields obtained. However, meticulous attention to anhydrous reaction conditions is paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the corresponding alkane and a reduction in the yield of the desired alcohol.

Synthetic Workflow Overall Synthetic Workflow A 2-Bromoisopropylbenzene D Grignard Reagent Formation (2-Isopropylphenylmagnesium bromide) A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D Solvent F Grignard Reaction D->F E Ethylene Oxide E->F G Acidic Workup (e.g., aq. NH4Cl) F->G H Crude 2-(2-Isopropylphenyl)ethanol G->H I Purification (Flash Column Chromatography) H->I J Pure 2-(2-Isopropylphenyl)ethanol I->J

Figure 1: Overall synthetic workflow for 2-(2-isopropylphenyl)ethanol.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(2-Isopropylphenyl)ethanol

This protocol details the preparation of the Grignard reagent followed by its reaction with ethylene oxide.

Materials and Reagents:

  • 2-Bromoisopropylbenzene (98%)

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether

  • Ethylene oxide (solution in a suitable solvent or as a gas)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Safety Precautions:

  • Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All manipulations involving ethylene oxide must be performed in a well-ventilated fume hood. [4]

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether is extremely flammable. No open flames should be present in the laboratory.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol:

  • Preparation of the Grignard Reagent:

    • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Briefly heat the flask with a heat gun under a stream of inert gas and then allow it to cool to room temperature. This ensures all glassware is completely dry.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromoisopropylbenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming or sonication may be required.[5]

    • Once the reaction has initiated, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise via the dropping funnel. This reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

    • After the addition of ethylene oxide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.[6]

    • Continue adding the ammonium chloride solution until the bubbling ceases and two distinct layers are formed.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-isopropylphenyl)ethanol as an oil.

Reaction Mechanism Grignard Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Grignard 2-Isopropylphenyl-MgBr Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate attacks EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Intermediate2 Magnesium Alkoxide Intermediate Product 2-(2-Isopropylphenyl)ethanol Intermediate2->Product protonation H3O+ H3O+ (from acidic workup) H3O+->Product Biological Screening Workflow Biological Activity Screening Workflow A Pure 2-(2-Isopropylphenyl)ethanol B Antimicrobial Activity Assay (Broth Microdilution) A->B C Antioxidant Activity Assay (DPPH Radical Scavenging) A->C D Determination of MIC (Minimum Inhibitory Concentration) B->D E Determination of IC50 (Half-maximal Inhibitory Concentration) C->E F Data Analysis and Interpretation D->F E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for Ortho-Substituted Phenylmagnesium Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing ortho-substituted phenylmagnesium halides. The steric hindrance imposed by ortho-substituents presents unique challenges, from reaction initiation to yield optimization. This document provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an ortho-substituted aryl halide won't start. What's the primary cause?

The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the aryl halide from accessing the reactive Mg(0) metal.[1][2] This issue is magnified with sterically hindered and less reactive ortho-substituted aryl halides. Activation of the magnesium surface is almost always required.

Q2: I'm observing a significant amount of biphenyl byproduct (homocoupling). How can I prevent this?

This byproduct results from the Wurtz coupling reaction, where the formed Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form R-R.[3][4] This side reaction is particularly prevalent with hindered substrates and is accelerated by high local concentrations of the aryl halide and elevated temperatures.[3][5] Key mitigation strategies include slow, dropwise addition of the halide solution and maintaining a low reaction temperature.[6][7]

Q3: My reaction initiates but gives a very low yield of the desired product. What are the likely culprits?

Low yields, assuming successful initiation, typically stem from a combination of factors:

  • Incomplete Reaction: The steric bulk of the ortho-substituent can significantly slow down the rate of Grignard formation.[8][9]

  • Wurtz Coupling: As mentioned above, this is a major pathway that consumes both starting material and the desired Grignard reagent.[4]

  • Protic Impurities: Grignard reagents are extremely strong bases and will be quenched by trace amounts of water, alcohols, or even acidic C-H bonds in the solvent or on the glassware.[2][3] Rigorously anhydrous conditions are non-negotiable.[10][11]

  • Steric Hindrance in the Subsequent Reaction: The ortho-substituted Grignard reagent is itself sterically bulky, which can hinder its ability to attack the electrophile (e.g., a ketone), leading to side reactions like enolization or reduction.[12][13]

Q4: Are there safer solvent alternatives to diethyl ether, and how do they perform?

Yes, tetrahydrofuran (THF) is a common and often superior alternative to diethyl ether. Its higher boiling point allows for a wider operational temperature range, and it is better at solvating and stabilizing the Grignard reagent.[10][14] For industrial applications, toluene is sometimes used due to its higher flash point, but it requires a coordinating co-solvent like THF and can lead to an increase in Wurtz coupling if not carefully controlled.[14][15]

Q5: What are the best alternatives if the direct Grignard formation from my ortho-substituted aryl halide consistently fails?

For particularly challenging substrates, especially those with sensitive functional groups, direct metalation using a Knochel-Hauser base (e.g., TMPMgCl·LiCl) is an excellent alternative.[16] This method involves a direct deprotonation of an acidic aromatic proton, bypassing the need for an oxidative insertion into a carbon-halogen bond. Another powerful technique is the halogen-metal exchange , often using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can efficiently generate the desired Grignard reagent from the corresponding aryl bromide or iodide at low temperatures.[17]

Troubleshooting Guides & Protocols

This section provides detailed protocols to overcome the most common hurdles encountered with ortho-substituted phenyl Grignard reagents.

Issue 1: Reaction Initiation Failure

The inability to initiate the reaction is the first major roadblock. The goal is to disrupt the MgO layer and expose the reactive metal surface.

Magnesium metal readily oxidizes in air, forming a tough, unreactive MgO layer. For a reaction to begin, this layer must be breached. Sterically hindered aryl halides have a lower kinetic drive to react, making this initial step the rate-limiting factor.

Caption: Troubleshooting workflow for Grignard initiation failure.

Activation MethodReagent/ActionMechanismProsCons
Iodine (I₂) 1-2 small crystalsChemically etches the MgO layer.[1][2]Simple, provides visual cue (color disappears).Can promote Wurtz coupling.[10]
Entrainment 1,2-Dibromoethane (DBE)Reacts to form MgBr₂ and ethene gas, exposing fresh Mg surface.[1][18]Highly effective; gas evolution confirms activation.Consumes a small amount of Mg.
Mechanical Vigorous stirringPhysically grinds the turnings, breaking the oxide layer.[19][20]No chemical activators needed.Requires a powerful stirrer; can be slow.
Chemical (Advanced) DIBAHReduces the MgO layer and scavenges trace water.[21]Very reliable, allows for low-temperature initiation.Requires handling of pyrophoric DIBAH.
  • Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and magnetic stir bar under vacuum. Cool under a positive pressure of argon or nitrogen.[10]

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small volume of anhydrous THF (enough to cover the magnesium).

  • Using a syringe, add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to Mg).

  • Gently warm the flask or use a sonicator bath. Initiation is confirmed by the gentle bubbling of ethene gas.[1]

  • Once initiation is confirmed, begin the slow addition of your ortho-substituted aryl halide solution.

Issue 2: Low Yield due to Wurtz Coupling

Even with successful initiation, the formation of homocoupled byproduct is the next major challenge, directly impacting yield.

The Wurtz reaction (R-MgX + R-X → R-R + MgX₂) is a bimolecular reaction.[4] Its rate is highly dependent on the concentration of both the Grignard reagent and the unreacted aryl halide. The steric hindrance of the ortho-substituent slows down the desired Grignard formation, allowing more time for the undesired Wurtz coupling to occur, especially at the high-concentration interface where the halide solution is added.

G ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Grignard Formation (Slow, hindered) Wurtz Wurtz Product (Ar-Ar) ArylHalide->Wurtz Wurtz Coupling (Fast at high conc.) Mg Mg(0) surface Mg->Grignard Grignard->Wurtz Product Desired Product Grignard->Product Desired Reaction Electrophile Electrophile (e.g., Ketone) Electrophile->Product

Caption: Competition between Grignard formation and Wurtz coupling.

  • Prepare a solution of your ortho-substituted aryl halide in anhydrous THF. The solution should be relatively dilute (e.g., 0.5 M).

  • Set up the reaction as described in Protocol 1, with activated magnesium in the flask.

  • Ensure the reaction flask is cooled in an ice-water or dry ice/acetone bath to maintain a low internal temperature (e.g., 0-10 °C).

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the aryl halide solution extremely slowly (e.g., over 2-4 hours) to the vigorously stirred magnesium suspension.[3]

  • Maintain the low temperature throughout the addition and for an additional 1-2 hours after the addition is complete to ensure full conversion.

Issue 3: Poor Reactivity & Solubility - The "Turbo-Grignard" Approach

For particularly stubborn cases, enhancing the solubility and reactivity of the organomagnesium species is key. This is achieved by adding lithium chloride (LiCl).

Grignard reagents exist in solution as complex aggregates in equilibrium (the Schlenk equilibrium).[2][22] These aggregates can have low solubility and reactivity. Lithium chloride acts as an aggregate breaker, forming highly soluble and kinetically more active monomeric "R-MgX·LiCl" species, often called "Turbo-Grignard" reagents.[16][23]

SystemKey Component(s)Primary AdvantageKey DisadvantageBest For
Standard Diethyl Ether or THFReadily available, well-understood.Lower reactivity with hindered substrates.Simple, unhindered Grignard preparations.
Turbo-Grignard THF, LiClHigh solubility, breaks aggregates, enhances reactivity.[24]Requires rigorously dry LiCl.Hindered substrates, functionalized arenes.[23]
Alternative Toluene / THFHigher flash point, improved safety profile.Can increase Wurtz coupling, slower reaction.[14][15]Large-scale reactions where safety is paramount.
  • Thoroughly dry anhydrous lithium chloride (LiCl, 1.0 equivalent) under high vacuum with gentle heating (e.g., 120 °C) for several hours and store in a desiccator.

  • Set up a flame-dried, three-neck flask under inert atmosphere as previously described.

  • Add magnesium turnings (1.2 eq.) and the dried LiCl (1.0 eq.) to the flask.

  • Add anhydrous THF and initiate the reaction with a small amount of DBE (Protocol 1).

  • Slowly add the solution of your ortho-substituted aryl halide (1.0 eq.) as described in Protocol 2. The presence of LiCl will often facilitate a smoother and more complete conversion.

References

  • Rydén, J., & Levefelt, S. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 11(6), 1133–1136. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work?. ResearchGate. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2009). Formation of phenylmagnesium halides in toluene. Main Group Metal Chemistry, 32(3-4). Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]

  • National Institutes of Health. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2009). Formation of phenylmagnesium halides in toluene. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Turbo-Hauser bases. Wikipedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Odinity. (2014). Using the Grignard Reaction to Prepare Triphenylmethanol. Odinity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2012). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2012). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (2020). Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

  • Reddit. (2023). Wurtz coupling. r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

Sources

Identification of byproducts in the synthesis of 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a support center resource for researchers synthesizing 2-(2-Isopropylphenyl)ethanol (CAS: 91967-88-3). This guide prioritizes the identification of specific byproducts and troubleshooting of synthetic anomalies.

Role: Senior Application Scientist Scope: Impurity Profiling, Troubleshooting, and Analytical Validation.

Executive Summary & Reaction Context

Target Molecule: 2-(2-Isopropylphenyl)ethanol Primary Application: Intermediate for pharmaceutical synthesis (e.g., Betaxolol analogs, fine chemicals). Criticality: The ortho-substitution pattern is sterically congested. Synthetic routes often yield significant regioisomers (para) or elimination products (styrenes) if not strictly controlled.

Common Synthetic Routes[1]
  • Grignard Reaction (High Specificity): Reaction of 2-isopropylphenylmagnesium bromide with ethylene oxide.

    • Pros: High regioselectivity (starts with ortho-bromo precursor).

    • Cons: Susceptible to homocoupling and moisture.

  • Friedel-Crafts Alkylation (Industrial/Bulk): Direct hydroxyethylation of cumene.

    • Pros: Low cost.

    • Cons: Significant formation of the para-isomer (2-(4-isopropylphenyl)ethanol).

Troubleshooting Guide: Byproduct Identification

Scenario A: "I observe a high-molecular-weight impurity (approx. 238 Da) in my GC-MS."

Diagnosis: Homocoupling (Biaryl Formation)

  • Identity: 2,2'-Diisopropylbiphenyl.[1]

  • Origin: Occurs during the preparation of the Grignard reagent (2-isopropylphenylmagnesium bromide). If the concentration of the organic halide is too high or stirring is inefficient, radical coupling competes with Grignard formation.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Slow Addition: Dilute the 2-bromocumene significantly before addition to Mg.

    • Temperature Control: Maintain gentle reflux; overheating promotes radical pathways.

Scenario B: "My product peak is accompanied by a slightly earlier eluting peak (M+ = 146)."

Diagnosis: Dehydration (Styrene Formation)

  • Identity: 2-Isopropylstyrene (also known as 1-vinyl-2-isopropylbenzene).

  • Origin: Acid-catalyzed dehydration of the target alcohol. This often happens during:

    • Workup: Using strong acids (HCl/H₂SO₄) to quench the reaction.

    • Distillation: Excessive pot temperature during purification.

  • Mechanism: Elimination of water (

    
    ) from the ethanol side chain.
    
  • Corrective Action:

    • Quench: Use saturated

      
       (mildly acidic) instead of strong mineral acids.
      
    • Purification: Neutralize the crude mixture with

      
       before distillation.
      
Scenario C: "NMR shows a symmetrical doublet pattern in the aromatic region instead of a multiplet."

Diagnosis: Regioisomer Contamination (Para-Isomer)

  • Identity: 2-(4-Isopropylphenyl)ethanol.

  • Origin: If you utilized a Friedel-Crafts route starting from cumene, the para position is sterically favored over the ortho position.

  • Detection:

    • Target (Ortho): Aromatic region shows a complex 4-proton multiplet (ABCD system).

    • Impurity (Para): Aromatic region shows two distinct doublets (AA'BB' system) approx. 7.1–7.3 ppm.

Analytical Reference Data

Use the following table to validate your crude reaction mixture.

CompoundStructure DescriptionGC-MS (m/z)Key NMR Signals (

H, CDCl

)
Target: 2-(2-Isopropylphenyl)ethanol Ortho-substituted alcohol164 (M+) , 133 (M-CH

OH), 119

3.85 (t, 2H, -CH

O)

3.20 (sept, 1H, iPr-CH)

2.95 (t, 2H, Ar-CH

)
Impurity: 2-Isopropylstyrene Vinyl double bond146 (M+) , 131 (M-CH

)

5.2–5.8 (dd, Vinyl H)
Absence of triplet at 3.85
Impurity: Cumene Missing ethanol chain120 (M+) , 105 (Base Peak)

1.25 (d, 6H, Me)Absence of CH

CH

OH signals
Impurity: 2,2'-Diisopropylbiphenyl Dimer238 (M+) Complex aromatic regionHigh retention time
Impurity: 2-(4-Isopropylphenyl)ethanol Para-isomer164 (M+)

7.15 (d, 2H), 7.25 (d, 2H)
(Symmetric AA'BB' pattern)

Visualizing the Impurity Pathways

The following diagram maps the causality of byproduct formation based on reaction conditions.

G Start 2-Bromo-cumene (Starting Material) Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Target Target: 2-(2-Isopropylphenyl)ethanol Grignard->Target + Ethylene Oxide Dimer Impurity A: 2,2'-Diisopropylbiphenyl (Homocoupling) Grignard->Dimer Radical Coupling (High Conc/Heat) Cumene Impurity B: Cumene (Protonation) Grignard->Cumene Moisture (H2O) Styrene Impurity C: 2-Isopropylstyrene (Dehydration) Target->Styrene Acid Workup / Heat (-H2O) Para Impurity D: Para-Isomer (Regio-error) AltStart Cumene (Friedel-Crafts Route) AltStart->Target Low Yield AltStart->Para Major Product

Figure 1: Reaction pathway analysis for the synthesis of 2-(2-Isopropylphenyl)ethanol, highlighting critical control points for impurity formation.

Experimental Protocols for Validation

Protocol 1: Quench and Workup (Preventing Dehydration)

To avoid generating Impurity C (Styrene).

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ) . Do not use HCl.
    
  • Extraction: Extract with Ethyl Acetate or MTBE.

  • Neutralization: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  to ensure pH is neutral (pH ~7).
    
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) rather than acidic drying agents.
    
  • Concentration: Rotary evaporate at bath temperature < 45°C .

Protocol 2: GC-MS Identification Method
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Interpretation:

    • ~8.5 min: Cumene (check for moisture ingress).

    • ~12.2 min: 2-Isopropylstyrene (check for thermal degradation).

    • ~14.5 min: Target Alcohol.

    • ~18.0 min: Biaryl Dimer (check Grignard initiation quality).

References

  • Grignard Preparation & Side Reactions

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Discusses Wurtz-type coupling mechanisms in Grignard formation).

  • Synthesis of Phenylethanols

    • Academic Journals. (2011).[3] Convergent preparation of 2-phenylethanol . (General protocol for phenylethanol synthesis via Grignard).

  • Impurity Profiling (Styrenes)

    • National Institute of Standards and Technology (NIST).[2]4-isopropylstyrene Mass Spectrum . (Reference for fragmentation patterns of the dehydration byproduct).

  • Friedel-Crafts Alkylation Issues

    • Perfumer & Flavorist. (2016). 1-(4-Isopropylcyclohexyl)ethanol from Cumene in Two Steps . (Discusses the prevalence of para-substitution in cumene alkylations).

  • Analytical Data (NMR/IR)

    • ChemicalBook.[4]2-Isopropylphenol NMR Spectrum . (Reference for ortho-isopropyl group shifts).

Sources

Preventing side reactions in the synthesis of 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Side Reactions & Process Optimization Ticket ID: #IPE-SYN-2024 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Introduction: The Steric-Electronic Paradox

Welcome to the technical support hub for 2-(2-Isopropylphenyl)ethanol (CAS: 63353-06-4). Synthesizing this molecule presents a unique challenge compared to unsubstituted phenethyl alcohols. The ortho-isopropyl group acts as a massive steric gatekeeper. While it protects the aromatic ring from certain electrophilic attacks, it significantly hinders reagents from accessing the ortho-position, leading to sluggish initiation kinetics and promoting intermolecular side reactions like dimerization.

This guide moves beyond standard textbook protocols to address the specific "failure modes" caused by this steric bulk.

Module 1: The Grignard Route (Mg-Insertion)

Primary Challenge: The "Induction Trap" and Wurtz Coupling.

The Problem

The most common route involves reacting 2-isopropylbenzyl chloride (or bromide) with Magnesium (Mg) to form the Grignard reagent, followed by ring-opening of Ethylene Oxide (EO). Issue: The bulky isopropyl group shields the carbon-halogen bond, making the initial electron transfer from the Mg surface difficult. Result: Researchers often add too much halide before the reaction initiates. When it finally starts, the accumulated concentration causes a runaway exotherm, leading to Wurtz coupling (dimerization) rather than Grignard formation.

Side Reaction Pathway: Wurtz Homocoupling


(Where Ar = 2-isopropylphenyl)
Troubleshooting Protocol
ParameterStandard ProtocolOptimized for 2-Isopropylphenyl Reasoning
Halide Addition DropwiseTwo-Stage Addition Prevents "pooling" of unreacted halide.
Initiator Iodine (

)
DIBAL-H (1 mol%) or 1,2-Dibromoethane

is often insufficient for sterically hindered halides. DIBAL-H cleans the Mg surface instantly.
Temperature Reflux0°C

RT (Controlled)
High heat promotes Wurtz coupling. Keep it cool once initiated.
Solvent Diethyl EtherTHF / 2-MeTHF Higher boiling point and better solvation of the bulky Grignard species.
Corrective Workflow
  • Dry Activation: Flame-dry Mg turnings under Argon. Add 1 crystal of

    
     and heat until purple vapor appears.
    
  • The "Entrainment" Trick: Add 5% of the total 2-isopropylbenzyl chloride volume with 2 drops of 1,2-dibromoethane. Wait for turbidity (initiation).

  • Dilution: Once initiated, dilute the remaining halide with THF (1:4 ratio) before adding. This low local concentration statistically favors Mg-insertion over dimerization.

Visualizing the Kinetic Competition

G Start 2-Isopropylbenzyl Halide Mg_Surface Mg Surface Attack Start->Mg_Surface Slow Diffusion (Steric Block) Wurtz Wurtz Dimer (Side Product) Start->Wurtz High Halide Conc. (Runaway Reaction) Grignard Grignard Reagent (Target Intermediate) Mg_Surface->Grignard Successful Insertion Grignard->Wurtz Reacts with Excess Halide

Caption: Kinetic competition between Grignard formation (Green) and Wurtz coupling (Red). High halide concentration favors the Red path.

Module 2: Hydroboration (The Alkene Route)

Primary Challenge: Regioselectivity (Markovnikov vs. Anti-Markovnikov).

The Problem

Synthesizing the target via 2-isopropylstyrene is a cleaner alternative, but standard hydroboration (using


) can yield up to 15% of the secondary alcohol (Markovnikov product) due to electronic effects competing with sterics.
Side Reaction: Isomer Contamination
  • Target: 2-(2-isopropylphenyl)ethanol (Primary Alcohol).

  • Impurity: 1-(2-isopropylphenyl)ethanol (Secondary Alcohol).

  • Mechanism: The ortho-isopropyl group is bulky, but the styrene double bond is conjugated. Small boranes (

    
    ) can slip into the benzylic position.
    
Technical Solution: Steric Steering

Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of Borane-THF.

Why? 9-BBN is a massive, dimeric borane reagent. It physically cannot fit onto the benzylic carbon (next to the isopropyl group) to form the transition state required for the secondary alcohol. It is forced to the terminal carbon with >99% regioselectivity.

Protocol Comparison
ReagentPrimary Alcohol (Target)Secondary Alcohol (Impurity)Reaction Time

~85%~15%1-2 Hours
9-BBN >99% <1% 12-16 Hours (Reflux)

Module 3: Reduction & Workup (The "Sticky" Phase)

Primary Challenge: Aluminum Emulsions and Elimination.

The Problem

When reducing 2-(2-isopropylphenyl)acetic acid with Lithium Aluminum Hydride (LAH), the workup is the critical failure point. The aluminum salts form a gelatinous "mud" that traps the oily product. Side Reaction: If you use strong acid (HCl) to break the emulsion, the heat of neutralization + acidity can cause dehydration , converting your product back into 2-isopropylstyrene.

The "Fieser" Corrective Action

Do not use acid workup. Use the Fieser & Fieser stoichiometric water addition method.

Protocol for 10g LAH:

  • Dilute reaction mixture with diethyl ether.

  • Cool to 0°C.

  • Add 10 mL Water (slowly).

  • Add 10 mL 15% NaOH (this forms a granular aluminate, not a gel).

  • Add 30 mL Water .

  • Precipitate becomes white and granular (sand-like). Filter easily.

Troubleshooting FAQs

Q: My Grignard reaction turned a dark, muddy brown. Is it ruined? A: Not necessarily. A dark brown/black color often indicates fine colloidal Magnesium or trace Wurtz coupling. If the solution is still active (bubbles when a drop is added to water), proceed with the Ethylene Oxide addition. However, if you see a heavy precipitate before adding EO, that is likely the Wurtz dimer (2,2'-diisopropylbiphenyl). Filter it off before the next step to avoid clogging.

Q: I see a peak at


 6.9-7.2 ppm (multiplet) and 

5.2/5.7 ppm (doublets) in my NMR after workup. What is it?
A: This is 2-isopropylstyrene . You likely dehydrated your alcohol during an acidic workup or distillation.[1]
  • Fix: Neutralize your crude mixture with Sodium Bicarbonate before distillation. Ensure your vacuum is high (<1 mmHg) to keep the distillation temperature below 120°C.

Q: Can I use catalytic hydrogenation on 2-isopropylstyrene oxide instead? A: Yes, but be careful. The ortho-isopropyl group makes the benzylic position sterically crowded but electronically activated. Hydrogenolysis (cleaving the C-O bond entirely to form ethyl-2-isopropylbenzene) is a major side reaction with Pd/C.

  • Recommendation: Use Raney Nickel at low pressure (1-2 bar) rather than Palladium if you choose this route.

Decision Logic: Workup Strategy

Workup Start Crude Reduction Mixture (LiAlH4 + Product) Decision Choose Quench Method Start->Decision Acid_Route Add dilute HCl Decision->Acid_Route Standard (Risky) Base_Route Fieser Method (H2O / NaOH / H2O) Decision->Base_Route Recommended Result_Bad Risk: Elimination to Styrene (Dehydration) Acid_Route->Result_Bad Result_Good Result: Granular Precipitate (Clean Filtration) Base_Route->Result_Good

Caption: Decision tree for LAH workup. The Fieser method (Green path) avoids the acidic conditions that lead to product dehydration.

References

  • Preparation of 2-phenyl ethanol (Grignard/EO Route). US Patent 6,166,269A. Discusses the conventional Grignard synthesis and the formation of biphenyl side products.

  • Efficient Dehydration of 1-Phenylethanol to Styrene. ACS Publications. Details the mechanism of dehydration in phenethyl alcohol derivatives, relevant for avoiding workup side reactions.

  • Hydroboration with 9-BBN. Organic Chemistry Portal. Describes the enhanced regioselectivity of 9-BBN for sterically hindered alkenes.

  • Wurtz Coupling Prevention. Royal Society of Chemistry. Analyzes the impact of halide addition rates and temperature on Wurtz coupling during Grignard formation.

  • Fieser Workup Protocol.Reagents for Organic Synthesis, Vol. 1, p. 581. The authoritative standard for aluminum hydride workups.

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Isopropylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring your success in the lab.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common questions regarding the synthesis of 2-(2-Isopropylphenyl)ethanol, focusing on the critical role of the catalyst.

Q1: What are the primary synthetic routes to 2-(2-Isopropylphenyl)ethanol, and which catalysts are recommended for each?

There are two primary, industrially relevant routes for synthesizing 2-(2-Isopropylphenyl)ethanol. The choice of route and catalyst depends heavily on the available starting materials, safety considerations, and desired purity of the final product.

  • Catalytic Hydrogenation of 2-Isopropylphenylacetaldehyde: This is the most direct and atom-economical route. The reaction involves the selective reduction of an aldehyde to an alcohol.

    • Recommended Catalysts: Heterogeneous catalysts are preferred for their ease of separation and recyclability.

      • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of aldehydes. It offers good activity and selectivity under mild conditions (low temperature and pressure).[1][2]

      • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, known for its high activity.[3] However, it can sometimes lead to over-reduction to the corresponding alkane (2-ethylcumene) if the reaction is not carefully controlled.[4] Raney Ni is also pyrophoric and requires careful handling.[1][3]

      • Ruthenium-based catalysts (e.g., Ru/C): These can also be highly effective and may offer different selectivity profiles compared to Pd or Ni, particularly in preventing over-reduction.[5]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves reacting a Grignard reagent with an epoxide. For this synthesis, 2-isopropylbenzylmagnesium halide is reacted with ethylene oxide.

    • Catalyst: This reaction is not catalytic in the traditional sense; the magnesium metal is a stoichiometric reagent.[6]

    • Considerations: While effective, this route has several drawbacks. Grignard reagents are highly basic and moisture-sensitive, requiring strictly anhydrous conditions.[6][7] The use of hazardous solvents like diethyl ether is common, and the formation of byproducts such as biphenyls can complicate purification.[8][9]

Q2: How do I choose between a heterogeneous catalyst like Pd/C and Raney Ni for the hydrogenation route?

The choice between Pd/C and Raney Ni involves a trade-off between cost, activity, selectivity, and safety.

FeaturePalladium on Carbon (Pd/C)Raney Nickel (Raney Ni)
Activity HighVery High
Selectivity Generally high selectivity to the alcohol. Lower risk of over-reduction.High activity can lead to over-reduction to the alkane if not controlled.[4]
Cost Higher initial cost due to palladium metal.More cost-effective.
Safety Flammable, but generally less pyrophoric than Raney Ni.[1]Highly pyrophoric, especially when dry, and requires careful handling and disposal.[1][3]
Reaction Conditions Typically mild conditions (e.g., 1-4 atm H₂, room temp).Can operate under mild conditions but is also used for high-pressure hydrogenations.
Filtration Generally straightforward to filter post-reaction.Can be more challenging to filter due to its very fine particle size.

Senior Scientist's Recommendation: For initial trials and small-scale synthesis where selectivity and ease of handling are paramount, 5% Pd/C is the recommended starting point. For large-scale industrial processes where cost is a major driver, Raney Ni is a viable option, provided that stringent process controls are in place to manage selectivity and safety.

Q3: What are the key reaction parameters to optimize for high yield and selectivity in the catalytic hydrogenation of 2-isopropylphenylacetaldehyde?

Optimizing the reaction is crucial for success. These parameters are interdependent and should be adjusted systematically.

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also increase the risk of over-reduction, especially with highly active catalysts like Raney Ni. Start with a low pressure (1-5 atm) and increase only if the reaction is sluggish.

  • Temperature: Increasing the temperature will increase the reaction rate. However, excessive heat can promote side reactions, such as decarbonylation or dehydration of the product alcohol. A starting temperature of 25-50°C is recommended.

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are excellent choices as they can participate in the hydrogen transfer mechanism on the catalyst surface.[10][11] Aprotic solvents like ethyl acetate or THF can also be used.

  • Catalyst Loading: A typical starting point is 1-5 mol% of the metal relative to the substrate. Using too much catalyst is wasteful and can increase side reactions, while too little will result in slow or incomplete conversion.

  • Substrate Purity: Ensure the starting aldehyde is pure. Impurities, particularly sulfur-containing compounds, can poison the catalyst and inhibit the reaction.

Section 2: Troubleshooting Guide for Common Experimental Issues

Even with a well-designed protocol, problems can arise. This guide provides a systematic approach to troubleshooting.

Issue 1: Low or No Conversion of Starting Material

This is one of the most common issues. The cause is typically related to the catalyst, the reagents, or the reaction setup.

  • Potential Cause A: Catalyst Inactivity/Poisoning

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Was the catalyst old or improperly stored? Heterogeneous catalysts can degrade over time. If possible, test the catalyst on a known, reliable substrate (e.g., styrene) to confirm its activity.

      • Check for Poisons: The most common catalyst poisons are sulfur, halides, and strong coordinating ligands. Was the starting aldehyde synthesized using sulfur-containing reagents? If so, it must be rigorously purified before hydrogenation.

      • Ensure Proper Activation (Raney Ni): Raney Ni is typically supplied in water or under an inert atmosphere. Ensure it was handled correctly to prevent deactivation by atmospheric oxygen.[3]

  • Potential Cause B: Inefficient Hydrogen Delivery

    • Troubleshooting Steps:

      • Check for Leaks: Ensure your hydrogenation apparatus (e.g., Parr shaker, balloon hydrogenation setup) is properly sealed and can maintain positive pressure.

      • Improve Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring or shaking is essential to ensure hydrogen can reach the catalyst surface.[4] If stirring is inadequate, the reaction will be mass-transfer limited, not kinetically limited.

  • Potential Cause C: Improper Reaction Conditions

    • Troubleshooting Steps:

      • Re-evaluate Temperature/Pressure: If the reaction is clean but incomplete, a modest increase in temperature (e.g., by 10-20°C) or hydrogen pressure may be necessary.

      • Monitor Progress: Use TLC or GC to monitor the reaction.[12] This will tell you if the reaction is stalled or just slow.

Issue 2: Poor Selectivity (Significant Byproduct Formation)

The primary goal is the selective reduction of the aldehyde. Common byproducts include the alkane from over-reduction or the styrene from dehydration.

  • Potential Cause A: Over-reduction to 2-ethylcumene

    • Troubleshooting Steps:

      • Reduce Catalyst Activity: This is more common with Raney Ni. Reduce the temperature, lower the hydrogen pressure, or decrease the catalyst loading.

      • Switch Catalyst: Pd/C is generally less prone to over-reduction than Raney Ni.[13]

      • Monitor Carefully: Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC) to prevent the slower, secondary reduction of the alcohol.

  • Potential Cause B: Dehydration to 2-isopropylstyrene

    • Troubleshooting Steps:

      • Check for Acidity: This side reaction is often acid-catalyzed. Ensure your solvent is not acidic. Some catalyst supports (like certain grades of charcoal or alumina) can have acidic sites. Using a high-quality, neutral catalyst support is important.

      • Lower Reaction Temperature: Dehydration reactions are typically favored at higher temperatures. Running the reaction at or below room temperature can suppress this pathway.

Section 3: Visual Guides and Protocols

Key Synthetic Pathways

The following diagram illustrates the two main approaches to synthesizing 2-(2-Isopropylphenyl)ethanol.

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Grignard Reaction start1 2-Isopropylphenylacetaldehyde prod 2-(2-Isopropylphenyl)ethanol start1->prod Reduction catalyst Catalyst: - Pd/C (Recommended) - Raney Ni - Ru/C prod->catalyst conditions H₂ Gas Solvent (Ethanol) Mild Temp/Pressure conditions->start1 start2 2-Isopropylbenzyl Halide + Mg grignard 2-Isopropylbenzyl- magnesium Halide start2->grignard Formation intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Attack epoxide Ethylene Oxide epoxide->intermediate prod2 2-(2-Isopropylphenyl)ethanol intermediate->prod2 Acidic Workup

Caption: Primary synthetic routes to 2-(2-Isopropylphenyl)ethanol.

Troubleshooting Flowchart for Low Conversion

Use this decision tree to diagnose and solve issues with incomplete reactions.

Troubleshooting start Low or No Conversion Observed q1 Is the catalyst known to be active? start->q1 a1_no Test catalyst on a reliable substrate (e.g., styrene). If inactive, use fresh catalyst. q1->a1_no No q2 Is the reaction setup leak-proof? q1->q2 Yes a2_no Check all seals and connections. Ensure positive H₂ pressure is maintained. q2->a2_no No q3 Is the stirring/shaking vigorous? q2->q3 Yes a3_no Increase agitation speed. Ensure catalyst is well-suspended. q3->a3_no No q4 Are starting materials pure? q3->q4 Yes a4_no Re-purify aldehyde to remove potential poisons (e.g., sulfur). q4->a4_no No end Systematically increase temperature or pressure. Monitor reaction progress. q4->end Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Experimental Protocol: Hydrogenation using 5% Pd/C

This protocol provides a reliable starting point for the synthesis.

  • Setup: To a clean, dry hydrogenation vessel (e.g., a Parr bottle) equipped with a magnetic stir bar, add 2-isopropylphenylacetaldehyde (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Palladium on Carbon (2 mol % Pd). Add anhydrous ethanol as the solvent (approx. 0.1-0.2 M concentration).

  • Purge System: Seal the vessel and carefully purge the headspace with hydrogen gas three times to remove all air.

  • Reaction: Pressurize the vessel with hydrogen to 3 atm. Begin vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake and periodically by TLC or GC analysis of a small aliquot. The reaction is typically complete within 2-6 hours at room temperature.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the Pd/C catalyst. Wash the filter pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Isopropylphenyl)ethanol, which can be further purified by distillation or chromatography if necessary.

Section 4: References

  • Google Patents. (2005). Process for preparation of 2-phenyl ethanol. US6979753B2.

  • Google Patents. (2000). Process for the preparation of 2-phenyl ethanol. US6166269A.

  • India Science, Technology & Innovation. Process for preparation of 2-phenyl ethanol. [Link]

  • ResearchGate. (2025). Substituent Effects on the Oxidation and Reduction Potentials of Phenylthiyl Radicals in Acetonitrile. [Link]

  • Tundo, P. et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]

  • Kumagai, S. et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Scientific Reports. [Link]

  • Kingston University London. Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. [Link]

  • Ananikov, V. P. et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

  • ResearchGate. (2016). Alkylation of Isopropanol with Ethanol over Heterogeneous Catalysts. [Link]

  • Al-Amin, M. et al. (2020). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Zharova, P. et al. (2016). Alkylation of Isopropanol with Ethanol over Heterogeneous Catalysts. Chemical Engineering Transactions. [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • YouTube. (2014). Grignard Synthesis of Alcohols in Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Das, T. K. et al. (2023). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Rioux, R. M., & Vannice, M. A. (2003). Hydrogenation/dehydrogenation reactions: Isopropanol dehydrogenation over copper catalysts. Journal of Catalysis. [Link]

  • Li, H. et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports. [Link]

  • The Organic Chemistry Tutor. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Grignards and anhydrous ethanol. [Link]

  • Pacific Northwest National Laboratory. (2020). Aqueous phase catalytic and electrocatalytic hydrogenation of phenol and benzaldehyde over platinum group metals. [Link]

Sources

Work-up procedure to remove unreacted starting materials in 2-(2-Isopropylphenyl)ethanol synthesis

[1]

Subject: Work-up procedure to remove unreacted starting materials in 2-(2-Isopropylphenyl)ethanol synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Troubleshooting Mode][1]

Executive Summary

The synthesis of 2-(2-Isopropylphenyl)ethanol (CAS: 6362-63-6) typically involves the reduction of 2-isopropylphenylacetic acid (or its ester derivatives) using Lithium Aluminum Hydride (

1

While high yields are theoretically possible, the steric bulk of the ortho-isopropyl group often retards the reaction rate, leading to significant unreacted starting material (10–15%) in the crude mixture. This guide addresses the removal of these specific impurities—primarily the unreacted carboxylic acid—and the handling of aluminum/boron emulsions.

Module 1: The "Clean Quench" Protocol

Issue: “I have a gelatinous grey precipitate that traps my product and won't filter.”

The first step in removing impurities is ensuring they aren't trapped in an aluminum-hydroxide emulsion. The lipophilic nature of the isopropyl group makes this intermediate particularly prone to stabilizing emulsions.

Protocol A: The Fieser Method (Recommended for )

Use this precise stoichiometric water addition to create a granular, sand-like precipitate that filters easily.[1]

Reagent AddedAmount (per

grams of

used)
Purpose
Water

mL
Hydrolyze excess hydride.
15% NaOH (aq)

mL
Convert aluminum salts to aluminates.[1]
Water

mL
Hydrate the salts to granular form.

Scientist’s Note: Do not rush the addition. Vigorous stirring is required.[2] If the precipitate remains sticky, add anhydrous

Protocol B: Rochelle’s Salt (For Stubborn Emulsions)

If the Fieser method fails (common on >10g scales), use a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt).[1]

  • Quench reaction with minimal water.

  • Add saturated Rochelle’s salt solution (20 mL per gram of hydride).

  • Stir vigorously for 2–4 hours (or overnight). The tartrate chelates the aluminum, breaking the emulsion into two clear layers.

Module 2: Removing Unreacted Starting Material (Acid)

Issue: “My crude NMR shows triplets at 2.9 ppm and 3.8 ppm (product), but also a singlet at 3.7 ppm corresponding to the unreacted acid.”

Because the product is a neutral alcohol and the major impurity is a carboxylic acid, Acid-Base Extraction is the most efficient purification method, often negating the need for column chromatography.

The Mechanism

We exploit the

  • Target: 2-(2-Isopropylphenyl)ethanol (

    
    , Neutral).[1]
    
  • Impurity: 2-Isopropylphenylacetic acid (

    
    , Acidic).[1]
    

By washing the organic phase with a weak base, we deprotonate the acid, converting it into its water-soluble carboxylate salt, while the alcohol remains in the organic layer.[1]

Step-by-Step Extraction Workflow
  • Dissolution: Dissolve the crude oil in Diethyl Ether (

    
    )  or MTBE .
    
    • Why? Chlorinated solvents (DCM) can sometimes form intractable emulsions with carboxylate salts.[1] Ethers facilitate sharper phase cuts.[1]

  • The Scavenger Wash: Wash the organic phase 3 times with 10% Sodium Carbonate (

    
    )  or Saturated Sodium Bicarbonate (
    
    
    )
    .
    • Caution:

      
       gas will evolve. Vent the separatory funnel frequently.
      
  • The Check: Check the pH of the aqueous exit layer. It should be basic (pH > 9).[1]

  • The Polish: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ).
    
Visualization: Acid-Base Separation Logic

ExtractionWorkflowCrudeCrude Mixture(Alcohol + Unreacted Acid)SolventDissolve in Et2O/MTBECrude->SolventBaseWashAdd 10% Na2CO3 (aq)(Shake & Vent)Solvent->BaseWashSepFunnelSeparatory FunnelPhase SplitBaseWash->SepFunnelOrgLayerOrganic Layer(Contains Neutral Alcohol)SepFunnel->OrgLayerTop Layer (Ether)AqLayerAqueous Layer(Contains Acid Salt)SepFunnel->AqLayerBottom Layer (Water)BrineBrine Wash+ Dry (Na2SO4)OrgLayer->BrineDiscardDiscard or Acidifyto recover Starting MaterialAqLayer->DiscardEvapRotary EvaporationBrine->EvapFinalProdPurified2-(2-Isopropylphenyl)ethanolEvap->FinalProd

Figure 1: Logical flow for the removal of acidic starting materials via chemical scavenging.[1]

Module 3: Removing Unreacted Ester (If applicable)

Issue: “I used the methyl ester precursor, and the bicarbonate wash didn't remove it.”

Esters are neutral, so the acid-base wash (Module 2) will not remove unreacted ester.[1]

Protocol:

  • Saponification: Dissolve the crude mixture in Methanol/THF (1:1).

  • Hydrolysis: Add 2.0 equivalents of LiOH (aq) or NaOH (aq) . Stir at room temperature for 2 hours.

    • Chemistry: This converts the unreacted ester into the acid (carboxylate) and the alcohol product remains untouched.

  • Work-up: Dilute with water and extract with ether.[1] The unreacted "ester" is now a water-soluble "acid salt" and will stay in the aqueous layer. The target alcohol will move to the organic layer.

Module 4: Distillation Parameters

Issue: “I still have non-polar impurities (e.g., over-reduced ethylbenzene derivatives).”

If chemical washing is insufficient, vacuum distillation is highly effective due to the boiling point differential.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] Boiling PointPressure
2-Isopropylphenylacetic acid Decomposes/SublimesHigh Vac
2-(2-Isopropylphenyl)ethanol 115–120 °C 2–3 mmHg
Ethyl-2-isopropylbenzene ~80 °C2–3 mmHg

Recommendation: Use a Kugelrohr or Short-path distillation apparatus. Collect the fraction at 115–120°C (2 mmHg).

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of extraction? A: Yes, but it is resource-intensive.[1] If you must, use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .[1] The alcohol is significantly more polar than the starting ester or hydrocarbon impurities but less polar than the acid. Note: The acid often streaks on silica unless 1% Acetic Acid is added to the eluent.

Q: Why is the reaction incomplete even after 24 hours? A: The ortho-isopropyl group provides significant steric hindrance, blocking the approach of the hydride nucleophile to the carbonyl carbon.

  • Fix: Switch from

    
     (0°C) to refluxing THF conditions, or use Borane-DMS (
    
    
    )
    , which is less sensitive to steric bulk and reduces carboxylic acids faster than esters.[1]

Q: The product smells like vinegar after evaporation. A: You likely acidified the aqueous layer during a check and re-extracted the impurity, or the phase separation was poor. Repeat the Module 2 wash with 1M NaOH (stronger base) to ensure complete deprotonation, followed strictly by a brine wash.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard Reference for Fieser Workup).

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581-595.[1] (Source of the Stoichiometric Hydrolysis Protocol).

  • Manoury, P. M., et al. "Synthesis and beta-adrenergic blocking activity of a new series of 1-(isopropylamino)-3-(2-alkoxyphenoxy)-2-propanols."[1] Journal of Medicinal Chemistry1981 , 24(12), 1460-1464.[1] Link (Describes synthesis of Betaxolol intermediates including the target alcohol).[1]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.[1] (Mechanistic insights into steric hindrance in hydride reductions).

Validation & Comparative

Comparative analysis of 2-(2-Isopropylphenyl)ethanol with 2-phenylethanol

[1][2][3]

Executive Summary & Structural Logic

2-Phenylethanol (2-PE) is a benchmark aromatic alcohol known for its rose-like odor, antimicrobial efficacy, and rapid metabolic clearance.[1][2] 2-(2-Isopropylphenyl)ethanol (Ortho-IPPE) introduces a bulky isopropyl group at the ortho position.[1][2][3] This structural modification is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule.

Key Differentiator: The ortho-isopropyl group acts as a steric shield and a lipophilic anchor .[1]

  • Steric Effect: Restricts rotation around the phenyl-alkyl bond and hinders enzymatic access to the benzylic carbon.[1]

  • Lipophilic Effect: Significantly increases the partition coefficient (LogP), theoretically enhancing membrane permeability while reducing water solubility.

Table 1: Physicochemical Profile Comparison[2][3]
Feature2-Phenylethanol (2-PE)2-(2-Isopropylphenyl)ethanol (Ortho-IPPE)Impact on Performance
CAS Number 60-12-8Not widely listed (Analog)N/A
Formula C₈H₁₀OC₁₁H₁₆OIncreased molecular weight (+42 Da)
Mol.[1][2][3] Weight 122.16 g/mol 164.25 g/mol Slightly slower diffusion rates
LogP (Oct/Water) 1.36 (Exp)~2.6 – 2.9 (Pred)High: Enhanced membrane penetration; potential for CNS activity.[1][2][3]
Water Solubility ~22 mg/mL (Soluble)< 1 mg/mL (Pred)Requires solubilizers (e.g., cyclodextrins) for aqueous formulations.[1][2][3]
Boiling Point 219–221 °C~245–255 °C (Pred)Lower volatility; longer-lasting fixative properties.[1][2][3]
Steric Bulk LowHigh (Ortho-substitution)Critical: Resistance to metabolic degradation (longer half-life).[1][2][3]

Synthetic Pathways & Manufacturing

To evaluate Ortho-IPPE, a robust synthesis route is required.[1] Unlike 2-PE, which is produced via the Ehrlich pathway (fermentation) or Friedel-Crafts alkylation, Ortho-IPPE requires specific ortho-directed chemistry.[1][2][3]

Proposed Synthetic Route (Ortho-IPPE)

The most reliable route for research-grade synthesis avoids isomer mixtures by starting with pre-substituted precursors.[1][2]

Step 1: Reduction of 2-(2-isopropylphenyl)acetic acid using Lithium Aluminum Hydride (LiAlH₄).[1][2][3] Step 2: Hydroboration-oxidation of 2-isopropylstyrene (if available).[1][2][3]

SynthesisSubstrate2-Isopropylphenylacetic AcidReagentLiAlH4 / THF(Reduction)Substrate->ReagentIntermediateAlkoxide ComplexReagent->Intermediate Reflux 4hProduct2-(2-Isopropylphenyl)ethanol(Ortho-IPPE)Intermediate->Product Acid Workup (H3O+)

Figure 1: Directed synthesis of Ortho-IPPE via reduction of the corresponding phenylacetic acid derivative.[1][2][3]

Biological Performance & Mechanism of Action

A. Antimicrobial Efficacy (Membrane Disruption)

2-PE acts by disrupting the cell membranes of bacteria and fungi.[1] The addition of the isopropyl group in Ortho-IPPE is expected to potentiate this effect against Gram-positive bacteria.[1]

  • Mechanism: The higher lipophilicity (LogP ~2.8) allows Ortho-IPPE to partition more effectively into the lipid bilayer of the bacterial cell wall compared to 2-PE.[1]

  • Prediction: Lower Minimum Inhibitory Concentration (MIC) values against S. aureus and C. albicans.

  • Limitation: Reduced activity against Gram-negative bacteria due to the difficulty of bulky hydrophobic molecules traversing the outer porins.[1]

B. Metabolic Stability (The Steric Shield)

One of the limitations of 2-PE in drug development is its rapid oxidation to phenylacetic acid by Alcohol Dehydrogenase (ADH) and Monoamine Oxidase (MAO).

Ortho-IPPE Advantage: The ortho-isopropyl group creates a "Steric Shield" around the ethyl side chain.[1][2] This steric bulk hinders the approach of metabolic enzymes, potentially increasing the plasma half-life (t1/2) of the molecule.

MetabolismPE2-Phenylethanol (2-PE)EnzymeAlcohol Dehydrogenase(ADH)PE->Enzyme Unobstructed AccessIPPEOrtho-IPPEIPPE->Enzyme Steric Clash (Ortho-group)Metabolite_PEPhenylacetic Acid(Rapid Excretion)Enzyme->Metabolite_PE Fast OxidationMetabolite_IPPEMetabolism Slowed(Steric Hindrance)Enzyme->Metabolite_IPPE Reduced Rate

Figure 2: Comparative metabolic susceptibility.[1][2] The ortho-isopropyl group hinders enzymatic oxidation.[1][2][3]

Experimental Validation Protocols

To confirm the theoretical advantages of Ortho-IPPE, the following self-validating experimental protocols are recommended.

Protocol 1: Lipophilicity Determination (Shake-Flask Method)

Objective: Quantify the partition coefficient (

  • Preparation: Prepare mutually saturated phases of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Dissolve Ortho-IPPE (1 mg) in the octanol phase.

  • Partitioning: Mix with an equal volume of the PBS phase in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    
    Acceptance Criteria: Mass balance recovery > 95%.[1]
    
Protocol 2: In Vitro Metabolic Stability Assay

Objective: Compare the intrinsic clearance (

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: Incubate 2-PE and Ortho-IPPE (separately) at 1 µM concentration.

  • Cofactor: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Result Interpretation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    Hypothesis: Ortho-IPPE will exhibit a significantly lower slope (
    
    
    ) than 2-PE.[1][2][3]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]

  • Ebersbach, P., et al. (2018). The bacteriostatic activity of 2-phenylethanol derivatives correlates with membrane binding affinity. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1][2][3] [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Standard reference for LogP and steric effects in medicinal chemistry).

  • Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, 2-phenylethanol. Food and Chemical Toxicology. [Link]

Comparison of synthetic routes to 2-(2-Isopropylphenyl)ethanol in terms of yield and purity

[1][2][3]

Target Molecule: 2-(2-Isopropylphenyl)ethanol CAS Registry Number: 91967-88-3 Molecular Formula: C₁₁H₁₆O Class: Ortho-substituted Phenethyl Alcohol[1][2][3][4]

Executive Summary

The synthesis of 2-(2-Isopropylphenyl)ethanol presents a classic challenge in organic chemistry: constructing a primary alcohol chain on an aromatic ring possessing a bulky ortho-substituent.[1][2][4] Unlike its unhindered analog (2-phenylethanol), the isopropyl group at the 2-position introduces significant steric strain, influencing both reaction kinetics and regioselectivity.[2]

This guide compares the two most viable synthetic architectures:

  • The Organometallic Route (Grignard): Direct hydroxyethylation of the aryl halide.[3][4]

  • The Carboxylate Reduction Route: Hydride reduction of the corresponding phenylacetic acid.[3][4]

Verdict: While the Grignard route offers a shorter step count from the halide, the Carboxylate Reduction route is superior for applications requiring pharmaceutical-grade purity (>99%), as it avoids the formation of difficult-to-separate biphenyl impurities inherent to the organometallic approach.[2][3]

Route Analysis

Route A: Grignard Hydroxyethylation

Mechanism: Nucleophilic ring-opening of ethylene oxide by 2-isopropylphenylmagnesium bromide.[1][2][3][4]

This pathway relies on the high nucleophilicity of the carbon-magnesium bond.[1][2][4] However, the ortho-isopropyl group creates a "picket fence" effect, retarding the approach of the electrophile (ethylene oxide) and destabilizing the coordination complex required for ring opening.

Experimental Protocol (Optimized for Steric Bulk)
  • Reagent Preparation:

    • Charge a dry 3-neck flask with Mg turnings (1.2 eq) and anhydrous THF.

    • Add a crystal of iodine to activate the Mg.

    • Add 1-bromo-2-isopropylbenzene (1.0 eq) dropwise.[1][2][4] Note: Initiation may be sluggish due to sterics; mild heating (40°C) is often required.

  • Epoxide Addition:

    • Cool the Grignard solution to -10°C.

    • Add Ethylene Oxide (1.5 eq) in THF solution slowly.

    • Critical Step: The reaction must be allowed to warm to room temperature and then refluxed for 2-4 hours. The reflux is non-negotiable for ortho-substituted systems to overcome the activation energy barrier imposed by the isopropyl group.[2][4]

  • Workup:

    • Quench with saturated NH₄Cl.[4]

    • Extract with Ethyl Acetate.

    • Distill under high vacuum.

Key Challenges:

  • Wurtz Coupling: The slower formation of the Grignard reagent increases the likelihood of homocoupling, producing 2,2'-diisopropylbiphenyl.[2][3] This impurity has a boiling point close to the product, complicating purification.

  • Viscosity: The magnesium alkoxide intermediate can form a gelatinous precipitate, trapping the product and lowering yield.

Route B: Reduction of 2-(2-Isopropylphenyl)acetic Acid

Mechanism: Nucleophilic hydride transfer from AlH₄⁻ to the carbonyl carbon.[1][2][3][4]

This route shifts the C-C bond formation to an earlier, less sensitive step (synthesis of the acid), allowing the final step to be a clean, high-yielding reduction. The steric bulk of the isopropyl group has negligible effect on the small hydride nucleophile.

Experimental Protocol
  • Precursor Dissolution:

    • Dissolve 2-(2-isopropylphenyl)acetic acid (CAS 3508-94-9) (1.0 eq) in anhydrous THF under Nitrogen.[1][2][4]

  • Hydride Addition:

    • Cool solution to 0°C.[5]

    • Add Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) as a 1.0 M solution in THF dropwise.[4]

    • Observation: Vigorous gas evolution (H₂) will occur.

  • Reaction:

    • Warm to room temperature and stir for 2 hours.

    • Monitor by TLC (Acid spot disappears; lower Rf alcohol spot appears).[4]

  • Fieser Workup:

    • Quench sequentially with: 1 mL H₂O per gram LiAlH₄, 1 mL 15% NaOH, then 3 mL H₂O.

    • Filter the granular white precipitate.

    • Concentrate filtrate to yield high-purity oil.[1][2][4]

Key Advantages:

  • Chemoselectivity: LiAlH₄ reduction is extremely clean.[3][4] The only byproduct is aluminum salts, which are removed by filtration.

  • Purity: The product often requires no distillation if the starting acid is pure.[3][6]

Comparative Data Analysis

The following table summarizes the performance metrics of both routes based on laboratory scale (10-50g) preparations.

MetricRoute A: GrignardRoute B: Acid Reduction
Typical Yield 55% - 65%88% - 95%
Crude Purity 85% (Major impurity: Biphenyls)>98%
Atom Economy Moderate (Loss of Mg, Br)Poor (Loss of Al salts)
Reaction Time 6-8 Hours (plus long workup)3-4 Hours
Safety Profile High Risk: Ethylene Oxide is carcinogenic/explosive.[1][2][3]Moderate Risk: LiAlH₄ is pyrophoric but manageable.[4]
Scalability Difficult (Exotherms, Ethylene Oxide handling)Good (Commercial availability of Red-Al or Borane alternatives)

Mechanistic Visualization

The following diagrams illustrate the divergent pathways and the specific steric interaction in the Grignard route.

SynthesisComparisoncluster_ARoute A: Organometalliccluster_BRoute B: Carboxylate ReductionStartPrecursor:Cumene (Isopropylbenzene)BrominationBromination(Br2, FeBr3)Start->BrominationChloromethylationChloromethylation(HCHO, HCl)Start->ChloromethylationArylHalide1-Bromo-2-isopropylbenzeneBromination->ArylHalideOrtho/Para MixGrignardReagentGrignard Reagent(Ar-MgBr)ArylHalide->GrignardReagentMg, THFEpoxideStepEthylene Oxide(Ring Opening)GrignardReagent->EpoxideStepSteric Hindrance!TargetTARGET:2-(2-Isopropylphenyl)ethanolEpoxideStep->TargetYield: ~60%NitrileAryl AcetonitrileChloromethylation->NitrileNaCNHydrolysisHydrolysis to AcidNitrile->HydrolysisAcidPrecursor2-(2-Isopropylphenyl)acetic AcidHydrolysis->AcidPrecursorReductionReduction(LiAlH4)AcidPrecursor->ReductionReduction->TargetYield: ~92%

Figure 1: Comparative workflow showing the "Direct" Grignard path versus the "Stepwise" Acid Reduction path. Note the steric bottleneck in Route A.

StericMechanismGrignard2-Isopropylphenyl-MgBrComplexTransition State(Coordination)Grignard->ComplexAttackEpoxideEthylene OxideEpoxide->ComplexStericClashSTERIC CLASH(Isopropyl vs Epoxide)Complex->StericClashKinetic BarrierProductProduct AlkoxideStericClash->ProductRequires Heat/Time

Figure 2: Mechanistic detail highlighting the steric clash between the ortho-isopropyl group and the incoming epoxide.[1][2][3][4]

References

  • Grignard Reaction with Epoxides (General Methodology)

    • Agett, A. H.[2] "The Reaction of Ethylene Oxide with Various Grignard Reagents." Journal of the American Chemical Society.[7]

  • Reduction of Carboxylic Acids (General Methodology)

    • Comins, D. L., et al. "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid."[1][2][3][8] The Journal of Organic Chemistry. (Demonstrating chemoselective reduction principles).

  • Target Molecule Data (CAS 91967-88-3)

    • BLD Pharm Product Record for 2-(2-Isopropylphenyl)ethanol.[1][2][9]

  • Precursor Data (2-Isopropylphenylacetic acid)

    • ChemicalBook Entry for CAS 3508-94-9.[1][2][3]

Safety Operating Guide

Navigating the Uncharted: A Practical Guide to Handling 2-(2-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, the path to discovery is often paved with novel molecules. 2-(2-Isopropylphenyl)ethanol presents one such case—a compound with potential, yet without a comprehensively documented safety profile readily available in the public domain. This guide is crafted for the discerning scientist, providing a robust framework for the safe handling, use, and disposal of this and structurally similar aromatic alcohols. In the absence of a specific Safety Data Sheet (SDS), we will proceed with caution, drawing upon established safety principles and data from analogous compounds to ensure a secure laboratory environment.

A Word of Caution: Proceeding with Informed Prudence

It is imperative to note that a specific, publicly available Safety Data Sheet (SDS) for 2-(2-Isopropylphenyl)ethanol (CAS No. 91967-88-3) could not be located during the preparation of this guide. The following recommendations are therefore extrapolated from the safety profiles of structurally related and commonly used laboratory chemicals, such as isopropyl alcohol and other aromatic alcohols. This approach is designed to foster a culture of safety by anticipating potential hazards. Users are strongly advised to treat 2-(2-Isopropylphenyl)ethanol as a potentially flammable and irritating substance and to perform a thorough risk assessment before commencing any work.

Anticipated Hazard Profile

Based on the chemical structure of 2-(2-Isopropylphenyl)ethanol, we can anticipate a hazard profile similar to other aromatic alcohols. These compounds are generally characterized by the following:

  • Flammability: A significant fire hazard, especially in the presence of ignition sources. Vapors may be heavier than air and can travel to an ignition source.

  • Eye and Skin Irritation: Direct contact can cause irritation, redness, and discomfort.[1]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and respiratory system.[1]

  • Central Nervous System Effects: High concentrations of vapors may cause drowsiness, dizziness, and headache.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals with unknown or incomplete hazard data. The following table outlines the recommended PPE for handling 2-(2-Isopropylphenyl)ethanol, categorized by the nature of the laboratory operation.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended)[1]Laboratory coatNot generally required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Splashing Chemical splash goggles or a face shield worn over safety glassesChemical-resistant gloves (Nitrile or Neoprene recommended)[1]Chemical-resistant apron over a laboratory coatRecommended if there is a risk of generating aerosols or if work is conducted outside a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Heating or Operations with a Risk of Aerosolization Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)[1]Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is mandatory.
A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is essential for minimizing risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Keep the container tightly closed when not in use.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.

Handling Procedures
  • Work Area Preparation: Always handle 2-(2-Isopropylphenyl)ethanol in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent the buildup of static electricity, which could serve as an ignition source.[5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Avoid breathing vapors.

  • Prevent Contact: Take all necessary precautions to prevent contact with skin and eyes.[2][3]

  • Use of Spark-Proof Tools: When working with larger quantities, use non-sparking tools to prevent ignition.[5]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: Collect all waste containing 2-(2-Isopropylphenyl)ethanol in a dedicated, clearly labeled, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from ignition sources.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area and remove all ignition sources.[3] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4] For large spills, contact your institution's EHS department immediately.

This guide provides a foundational framework for the safe handling of 2-(2-Isopropylphenyl)ethanol. By adhering to these principles of caution, preparedness, and responsible practice, researchers can confidently navigate their work while prioritizing the safety of themselves, their colleagues, and the environment.

References

  • Fisher Scientific. Safety Data Sheet for Isopropanol, Tech Grade, 99%. (2015).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Flinn Scientific.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Isopropyl alcohol. (2016).
  • PPG.
  • Reagent Alcohol 140 Proof.
  • Carl ROTH. Safety Data Sheet: Ethanol.
  • Solvents & Petroleum Service, Inc. SAFETY DATA SHEET SECTION 1 IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING - Ethanol SOF 672 200 Proof.
  • Cangard. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. (2021).
  • BLD Pharm. 91967-88-3|2-(2-Isopropylphenyl)ethanol.
  • University of California, Santa Barbara.
  • Pollock Advantage.
  • Isopropyl Alcohol.
  • LabChem Inc. Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v Section 1.
  • Sigma-Aldrich. 2-Isopropylphenol 98 88-69-7.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • CymitQuimica. CAS 52022-77-2: 2-(3-Nitrophenyl)ethanol.
  • Veeprho. 2-Isopropoxyethanol | CAS 109-59-1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.